1,1'-Bis(2-phosphonoethyl)-4,4'-bipyridin-1-ium dibromide
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Overview
Description
1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium dibromide is a chemical compound known for its unique structure and properties It is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with 2-bromoethylphosphonic acid under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of 1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium dibromide may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production .
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The phosphonoethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium dibromide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium dibromide involves its interaction with molecular targets, such as metal ions and biological macromolecules. The phosphonoethyl groups enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions, which can be used in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: The parent compound, lacking the phosphonoethyl groups, with different reactivity and applications.
1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium chloride: A similar compound with chloride counterions instead of bromide, affecting its solubility and reactivity.
Uniqueness
1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium dibromide is unique due to its enhanced reactivity and binding properties, attributed to the presence of phosphonoethyl groups. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
151538-81-7 |
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Molecular Formula |
C14H20Br2N2O6P2 |
Molecular Weight |
534.07 g/mol |
IUPAC Name |
2-[4-[1-(2-phosphonoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethylphosphonic acid;dibromide |
InChI |
InChI=1S/C14H18N2O6P2.2BrH/c17-23(18,19)11-9-15-5-1-13(2-6-15)14-3-7-16(8-4-14)10-12-24(20,21)22;;/h1-8H,9-12H2,(H2-2,17,18,19,20,21,22);2*1H |
InChI Key |
OXCRGBUROXEYRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCP(=O)(O)O)CCP(=O)(O)O.[Br-].[Br-] |
Origin of Product |
United States |
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